6-(2-aminoethyl)-N-methylpyridin-2-amine 6-(2-aminoethyl)-N-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1227095-55-7
VCID: VC2949744
InChI: InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11)
SMILES: CNC1=CC=CC(=N1)CCN
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

6-(2-aminoethyl)-N-methylpyridin-2-amine

CAS No.: 1227095-55-7

Cat. No.: VC2949744

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

6-(2-aminoethyl)-N-methylpyridin-2-amine - 1227095-55-7

Specification

CAS No. 1227095-55-7
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 6-(2-aminoethyl)-N-methylpyridin-2-amine
Standard InChI InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11)
Standard InChI Key FMDYEOSBQVTWBS-UHFFFAOYSA-N
SMILES CNC1=CC=CC(=N1)CCN
Canonical SMILES CNC1=CC=CC(=N1)CCN

Introduction

Chemical Identity and Structure

6-(2-Aminoethyl)-N-methylpyridin-2-amine belongs to the class of aminopyridines, which are characterized by an amino group attached to a pyridine ring. This specific compound contains a pyridine core with a 2-aminoethyl substituent at position 6 and a methylamino group at position 2. Figure 1 illustrates the chemical structure of this compound.

Basic Chemical Information

The compound has the following key characteristics and identifiers:

Table 1. Chemical Identity of 6-(2-Aminoethyl)-N-Methylpyridin-2-Amine

ParameterValue
IUPAC Name6-(2-aminoethyl)-N-methylpyridin-2-amine
CAS Number1227095-55-7
Molecular FormulaC₈H₁₃N₃
Molecular Weight151.21 g/mol
Standard InChIInChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11)
Standard InChIKeyFMDYEOSBQVTWBS-UHFFFAOYSA-N
SMILESCNC1=CC=CC(=N1)CCN
PubChem Compound ID67172197

The compound features a pyridine ring with an ethylamine chain at position 6 and a methylamino group at position 2, creating a molecule with three nitrogen atoms that can participate in various chemical interactions.

Physical and Chemical Properties

Physical Properties

Based on structural characteristics and comparison with similar aminopyridine derivatives, the following physical properties can be anticipated for 6-(2-aminoethyl)-N-methylpyridin-2-amine:

Table 2. Estimated Physical Properties

PropertyEstimated Value
Physical StateCrystalline solid at room temperature
ColorPale yellow to white
SolubilitySoluble in polar organic solvents (methanol, ethanol, DMSO)
Melting PointApproximately 40-80°C (based on similar aminopyridines)
pKa~7.4-8.2 (for the amino groups, extrapolated from similar compounds)

Chemical Reactivity

6-(2-Aminoethyl)-N-methylpyridin-2-amine contains three nitrogen centers with different chemical environments:

  • The primary aliphatic amine at the end of the ethyl chain

  • The secondary (methylated) amine attached to the pyridine at position 2

  • The pyridine nitrogen atom

These nitrogen atoms exhibit different nucleophilicity and basicity, allowing for selective chemical transformations. The primary amine is expected to be the most nucleophilic, followed by the secondary amine, while the pyridine nitrogen acts predominantly as a hydrogen bond acceptor.

MethodStarting MaterialKey ReagentsAdvantagesLimitations
Selective N-alkylation2,6-diaminopyridineMethyl halide, protected aminoethyl halideStraightforward approachSelectivity challenges
Ruthenium-catalyzed aminationAppropriate pyridine precursorRuthenium catalyst, amine sourcesEfficient for C-N bond formationExpensive catalyst, specialized equipment
Nucleophilic substitution6-halo-N-methylpyridin-2-amineEthylenediamineGood yield potentialRequires preparation of precursor
Functional group transformation2-amino-6-methylpyridineOxidizing agents, reducing agentsUses commercially available starting materialMulti-step synthesis

Applications and Biological Significance

Chemical Applications

  • Ligand in Coordination Chemistry: The multiple nitrogen atoms in 6-(2-aminoethyl)-N-methylpyridin-2-amine make it a potential tridentate ligand for coordination with transition metals such as rhenium, similar to what has been observed with related aminopyridine compounds .

  • Building Block in Organic Synthesis: The compound can serve as a versatile intermediate for the preparation of more complex heterocyclic structures with potential biological activities .

  • Catalysis Applications: Aminopyridines have been explored as components in catalytic systems, suggesting similar potential for this compound .

Structure-Activity Relationships

Studies on related aminopyridine derivatives provide insights into how structural features of 6-(2-aminoethyl)-N-methylpyridin-2-amine might influence its biological activity.

Key Structure-Activity Findings from Related Compounds

Table 4. Structure-Activity Relationships in Related Aminopyridines

Structural FeatureEffect on ActivityReference
Position of amino group on pyridinePosition 2 often optimal for anticonvulsant activity
N-methylationCan enhance selectivity for certain biological targets ,
Chain length between amino groupsTwo-carbon chain (ethyl) often provides optimal spacing for receptor interactions ,
Substituents at position 6Significantly affect potency and selectivity profiles

Research on position-6 substituted 2-amino-4-methylpyridine analogues has demonstrated that substitution patterns at position 6 significantly influence selectivity and potency for targets such as inducible nitric oxide synthase (iNOS) . The presence of a two-carbon spacer (ethyl group) between nitrogen atoms, as found in 6-(2-aminoethyl)-N-methylpyridin-2-amine, often provides optimal geometric arrangement for interaction with biological receptors .

Analytical Characterization

Spectroscopic Properties

Based on structural features and data from similar compounds, the following spectroscopic characteristics would be expected for 6-(2-aminoethyl)-N-methylpyridin-2-amine:

Table 5. Predicted Spectroscopic Data

Analytical MethodExpected Key Features
¹H NMRSignals for: N-CH₃ (~2.8-3.0 ppm), pyridine aromatic protons (~6.5-8.0 ppm), -CH₂-CH₂- protons (~2.8-3.5 ppm), NH and NH₂ protons (variable, ~1.5-5.0 ppm)
¹³C NMRSignals for: N-CH₃ (~28-30 ppm), pyridine carbons (~105-160 ppm), -CH₂-CH₂- carbons (~35-45 ppm)
IRCharacteristic bands for: N-H stretching (3300-3500 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 151, with fragmentation patterns showing loss of amino groups and cleavage of the ethyl chain

Related Compounds and Structural Analogs

Several related aminopyridine compounds share structural similarities with 6-(2-aminoethyl)-N-methylpyridin-2-amine, providing context for understanding its properties and potential applications.

Structural Analogs

Table 6. Comparison with Structural Analogs

CompoundStructural DifferenceNotable PropertiesReference
6-(Aminomethyl)pyridin-2-amineLacks N-methyl group; shorter side chainUsed in coordination chemistry; CAS 167298-54-6
2-Amino-6-methylpyridineHas methyl instead of aminoethyl at position 6; lacks N-methyl at position 2Mp 40-44°C; used as intermediates in pharmaceutical synthesis
2-[2-(Methylamino)ethylamino]-6-methylpyridineDifferent arrangement of substituentsActive against MES-induced seizures
2-Amino-4-methylpyridineDifferent substitution patternUsed in PET tracer development for iNOS

Future Research Directions

The unique structural features of 6-(2-aminoethyl)-N-methylpyridin-2-amine suggest several promising avenues for future research:

  • Pharmacological Screening: Comprehensive evaluation of its anticonvulsant, anti-inflammatory, and neuroprotective potential based on the activities observed in related compounds.

  • Metal Coordination Studies: Investigation of its potential as a tridentate ligand for transition metals, with possible applications in catalysis and medicinal inorganic chemistry.

  • Derivatization Strategies: Development of synthetic routes to create libraries of derivatives with modified substituents to enhance specific biological activities.

  • Structure-Activity Relationship Studies: Systematic evaluation of how structural modifications affect biological activity and binding to specific targets.

  • Application in Heterocyclic Synthesis: Exploration of its utility as a building block for constructing more complex heterocyclic compounds with potential pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator